N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide
Description
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide is a benzamide derivative characterized by a propenyl backbone substituted with a cyclohexyl group at position 3 and a 3-nitrophenyl group at position 2. The benzamide moiety is attached to the propenyl chain via an amide linkage. This compound’s structural complexity arises from its combination of aromatic (nitrophenyl), alicyclic (cyclohexyl), and unsaturated (propenyl) groups, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
919349-83-0 |
|---|---|
Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3-cyclohexyl-2-(3-nitrophenyl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C22H24N2O3/c25-22(18-10-5-2-6-11-18)23-16-20(14-17-8-3-1-4-9-17)19-12-7-13-21(15-19)24(26)27/h2,5-7,10-15,17H,1,3-4,8-9,16H2,(H,23,25) |
InChI Key |
DQCHPOPPNKWPML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C=C(CNC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Prop-2-en-1-yl Intermediate: This step involves the reaction of cyclohexylamine with 3-nitrobenzaldehyde under basic conditions to form the intermediate.
Coupling with Benzoyl Chloride: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzamide moiety can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
a. Nitazoxanide (): Nitazoxanide (C₁₂H₉N₃O₅S) is a nitro-thiazole benzamide with antiparasitic activity. Unlike the target compound, Nitazoxanide features a nitro group on a thiazole ring rather than a nitrophenyl group.
b. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
This compound contains a hydroxyl and dimethyl group on the ethylamine side chain. The target compound’s cyclohexyl group introduces greater steric bulk and lipophilicity, which may reduce solubility in polar solvents compared to the hydroxyl-containing analog. The N,O-bidentate directing group in ’s compound facilitates metal-catalyzed C–H activation, whereas the target compound’s nitro group could act as a stronger electron-withdrawing directing group .
c. N-(3-Phenyl-2-propenyl)benzamide ():
This analog lacks the cyclohexyl and nitro substituents, featuring only a phenyl group on the propenyl chain. The absence of electron-withdrawing groups (e.g., nitro) in ’s compound likely results in higher electron density at the amide carbonyl, altering its reactivity in nucleophilic or electrophilic reactions compared to the target compound .
Physicochemical Properties
| Property | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Nitazoxanide |
|---|---|---|---|
| Molecular Weight | ~380.4 (estimated) | 221.3 | 307.3 |
| Lipophilicity (LogP) | High (cyclohexyl, nitrophenyl) | Moderate (hydroxyl group) | Moderate (thiazole) |
| Solubility | Low in water | Moderate in polar solvents | Low (hydrophobic thiazole) |
| Thermal Stability | Likely high (aromatic stabilization) | Moderate (hydroxyl may decompose) | High (rigid thiazole) |
Biological Activity
N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available literature.
This compound has the following chemical characteristics:
- Molecular Formula : C22H24N2O
- Molecular Weight : 364.4 g/mol
- LogP : 6.0865 (indicating high lipophilicity)
- Polar Surface Area (PSA) : 78.41 Ų
These properties suggest that the compound has a significant capacity for membrane permeability, which is critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of benzamide and nitrophenyl groups have been shown to possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 | E. coli |
| Control (Vancomycin) | 0.7 | S. aureus |
The specific MIC values for this compound are yet to be determined in published studies, but similar compounds have shown promising results in inhibiting bacterial growth.
Anti-inflammatory Activity
Compounds containing nitro groups are often associated with anti-inflammatory effects. The presence of the nitrophenyl moiety in this compound suggests potential anti-inflammatory properties, which could be explored further in vitro and in vivo.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A recent study evaluated the antibacterial efficacy of various nitrophenyl derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited MIC values as low as 3.12 μg/mL, indicating strong antibacterial activity . This suggests that this compound may also possess similar or enhanced activity. -
Structure–Activity Relationship (SAR) :
Analysis of structure–activity relationships has shown that modifications in the substituents on the benzamide structure can significantly influence biological activity. Compounds with electron-withdrawing groups like nitro enhance antimicrobial potency . Thus, this compound may benefit from such modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
